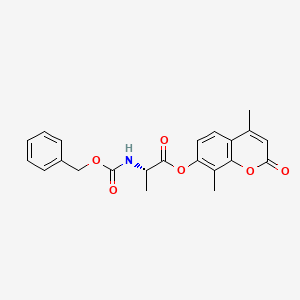![molecular formula C22H19N3O4S B11147951 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147951.png)
(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.
- It belongs to the class of heterocyclic compounds, specifically thiazolotriazoles.
- The compound’s structure consists of a thiazolotriazole core with substituted aromatic rings.
- Its molecular formula is C20H16N4O3S.
- The compound’s stereochemistry includes both Z and E isomers.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminothiazole with an aldehyde (such as 2,5-dimethoxybenzaldehyde) to form the thiazolotriazole ring. The subsequent addition of an aryl or vinyl substituent completes the structure.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (e.g., ethanol or acetonitrile) with a suitable acid catalyst.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding amine or alcohol.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel heterocyclic scaffolds.
Biology and Medicine: Limited research suggests potential bioactivity, including antimicrobial and antitumor properties. Further studies are needed.
Industry: Its applications in industry remain largely unexplored.
Mechanism of Action
- The compound’s mechanism of action is not fully elucidated.
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other thiazolotriazoles or related heterocycles.
Uniqueness: The combination of the thiazolotriazole core and the specific substituents in this compound sets it apart.
Remember that this compound is still an area of active research, and its full potential awaits further investigation
Properties
Molecular Formula |
C22H19N3O4S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H19N3O4S/c1-27-16-7-4-14(5-8-16)6-11-20-23-22-25(24-20)21(26)19(30-22)13-15-12-17(28-2)9-10-18(15)29-3/h4-13H,1-3H3/b11-6+,19-13- |
InChI Key |
DWLPHJSDIUNQEW-GVUOQNTCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147875.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147882.png)
![2-methoxyethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11147893.png)
![2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole](/img/structure/B11147894.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11147901.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11147906.png)
![dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11147911.png)
![4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11147919.png)
![7-Fluoro-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147924.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan](/img/structure/B11147927.png)

![N-[(3-benzyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-L-leucine](/img/structure/B11147942.png)
![(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147944.png)
